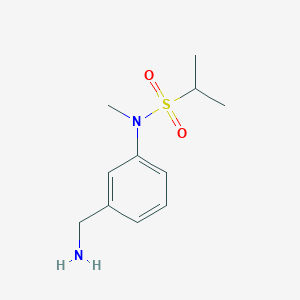

n-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide

Description

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

N-[3-(aminomethyl)phenyl]-N-methylpropane-2-sulfonamide |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)16(14,15)13(3)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3 |

InChI Key |

FCRYHLGSNLMEDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N(C)C1=CC=CC(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical Name: N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide

- Functional Groups: Aminomethyl group attached to a phenyl ring, N-methyl substitution on the sulfonamide nitrogen, and a propane-2-sulfonamide moiety.

The compound consists of a sulfonamide backbone substituted with an aminomethyl group on the meta-position of the phenyl ring and an N-methyl group on the sulfonamide nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves:

- Formation of the sulfonamide moiety by reaction of a sulfonyl chloride derivative with an amine.

- Introduction of the aminomethyl group on the phenyl ring, often via substitution or reductive amination.

- Methylation of the sulfonamide nitrogen to yield the N-methyl derivative.

The key synthetic challenge lies in the selective functionalization of the aromatic ring and the sulfonamide nitrogen without unwanted side reactions.

Detailed Preparation Method from Patent Literature

A closely related synthetic approach is described in patent CN106431942A, which, while focusing on 3-(N-methyl-N-phenyl)aminoacrolein, provides insights into sulfonamide and amine intermediate preparation relevant to this compound class.

Stepwise Preparation:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Tetramethoxypropane + N-methylaniline | Mixed in reaction flask, stirred for 10 minutes |

| 2 | Addition of 20% dilute hydrochloric acid dropwise | Stirred at 24-26°C for 2.5 hours to facilitate reaction |

| 3 | Addition of toluene and caustic soda solution | pH adjusted to 6-7 at ≤30°C, leading to phase separation |

| 4 | Extraction of aqueous layer with methylbenzene | Organic layers combined and washed thrice with saturated salt solution |

| 5 | Solvent removal by reduced pressure distillation | Collect fraction at 60-70°C under 40 mmHg vacuum to isolate product |

- The molar ratio of tetramethoxypropane to methylphenylamine is optimized at 1:0.95 for best yield.

- The process avoids hazardous reagents such as triphosgene and uses environmentally benign solvents.

- Reaction conducted at mild temperatures reduces impurity formation and improves product quality.

This method emphasizes cost-effectiveness, environmental safety, and scalability for industrial production.

Data Tables: Reaction Parameters and Yields

| Parameter | Condition | Notes |

|---|---|---|

| Tetramethoxypropane : Methylphenylamine molar ratio | 1 : 0.95 | Optimal for yield |

| Dilute hydrochloric acid concentration | 20% (mass fraction) | Added dropwise |

| Reaction temperature during acid addition | 24-26°C | Mild temperature to control reaction |

| pH adjustment | 6-7 | Using caustic soda at ≤30°C |

| Solvent for extraction | Methylbenzene (toluene) | Used for phase separation and extraction |

| Product isolation | Vacuum distillation at 60-70°C / 40 mmHg | Efficient solvent removal |

| Yield | Not explicitly stated, but process noted as high-yielding | Improved over previous methods |

In-Depth Research Findings and Notes

- The use of tetramethoxypropane as a precursor avoids the need for expensive and toxic reagents such as n-butyl vinyl ether or triphosgene, significantly reducing cost and environmental impact.

- Mild reaction temperatures and controlled pH reduce side reactions and impurities, enhancing product purity.

- Washing organic layers with saturated salt solutions improves phase separation and removes residual aqueous impurities.

- The described process is suitable for scale-up due to its simplicity, safety, and environmental compliance.

- Literature emphasizes the importance of controlling stoichiometry and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CHCl) group at position 3 undergoes nucleophilic substitution, allowing functionalization with amines, thiols, or alcohols. This reaction is pivotal for introducing pharmacophoric groups.

Key Findings :

-

Substitution at the chloromethyl group proceeds under mild conditions (60–80°C) with high regioselectivity .

-

Products retain the triazole-pyrazine core, enabling further modifications at the 8-chloro position.

Cross-Coupling Reactions

The 8-chloro substituent participates in palladium-catalyzed cross-coupling reactions, facilitating aryl or alkyne introductions.

| Reaction Type | Catalysts/Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh), NaCO, DME | 8-Aryl-triazolopyrazines | 70–85 |

| Sonogashira coupling | PdCl, CuI, PPh, EtN | 8-Alkynyl-triazolopyrazines | 65–78 |

Mechanistic Insight :

-

The electron-deficient pyrazine ring enhances oxidative addition efficiency in cross-coupling.

-

Steric hindrance at position 3 (chloromethyl group) minimally affects coupling at position 8 .

Cyclodehydration and Ring Formation

The triazole ring is synthesized via cyclodehydration of hydrazide intermediates, a method adapted from Nelson and Potts .

Synthetic Pathway :

-

Acetylation : 2-Hydrazidopyrazine + Acetic anhydride → Acetylhydrazide intermediate.

-

Cyclodehydration : Heating under reflux with POCl forms the triazolo[4,3-a]pyrazine core.

-

Chlorination : Selective chlorination at positions 3 and 8 using Cl or SOCl .

Optimization :

-

Catalytic POCl reduces side reactions, achieving >90% purity .

-

Chloromethylation at position 3 is achieved via Vilsmeier-Haack conditions.

Reduction Reactions

Hydrogenation of the pyrazine ring generates tetrahydro derivatives, enhancing solubility and

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

The morpholine derivative () exhibits superior solubility due to its heterocyclic oxygen, a feature absent in the target compound .

Bioactivity Implications: Sulfonamide analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) often show enhanced binding to hydrophobic enzyme pockets, but the target compound’s aminomethyl group may favor polar interactions . Anticancer activity in similar compounds correlates with substituent bulkiness; the tert-butyl group in may improve membrane permeability but reduce target specificity .

Biological Activity

N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide, also referred to as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of specific functional groups significantly influences their pharmacological effects and mechanisms of action. This compound is a sulfonamide derivative that has shown promise in various biological assays.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, crucial in bacterial folate biosynthesis, thereby exhibiting antibacterial properties .

- Receptor Interaction : It may also bind to receptors such as carbonic anhydrase and epidermal growth factor receptor (EGFR), influencing cellular signaling pathways involved in cancer progression and other diseases .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess significant antibacterial properties. For instance:

- In vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Mechanism : By inhibiting bacterial folate synthesis via dihydropteroate synthase inhibition, the compound disrupts essential metabolic processes in bacteria .

Anticancer Properties

The potential anticancer activity of this sulfonamide derivative has been explored in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that the compound can induce cell death at low micromolar concentrations (IC50 values ranging from 0.5 to 3.58 μM) .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been correlated with enhanced antiproliferative activity, suggesting that specific substitutions can optimize efficacy against cancer cells .

Case Studies and Experimental Findings

-

Antimicrobial Evaluation :

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Anticancer Activity :

Compound IC50 (µM) This compound 0.50 Other derivatives 0.82 - 7.10

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide and its analogs?

- Methodological Answer : Synthesis efficiency can be improved by modifying substituents on the phenyl and sulfonamide groups. For example, electron-withdrawing groups (e.g., trifluoromethyl) or bulky substituents (e.g., benzyl or chlorobenzyl) may influence reaction kinetics and stability. In one study, yields ranged from 30% to 75% depending on the substituents, with halogenated derivatives (e.g., 4-chlorobenzenesulfonamide) showing higher yields due to enhanced electrophilicity . Reaction conditions such as solvent polarity, temperature, and catalyst selection should be systematically tested to optimize intermediates.

Q. Which analytical techniques are most reliable for characterizing This compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For instance, H NMR chemical shifts between δ 7.2–8.1 ppm can confirm aromatic protons, while sulfonamide NH signals appear near δ 5.5–6.0 ppm. High-resolution MS (HRMS) provides precise molecular weight validation, particularly for halogenated derivatives (e.g., bromo or chloro substituents) . Elemental analysis further ensures purity, especially for hydrochloride salts of diazepanyl derivatives .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Initial screening should involve in vitro assays targeting specific enzymes or receptors. For example, Factor Xa inhibition assays (using chromogenic substrates) were pivotal in identifying related sulfonamide derivatives like DPC423 as anticoagulants . Cell viability assays (e.g., MTT) can evaluate cytotoxicity, while microbial growth inhibition studies may reveal antimicrobial potential .

Advanced Research Questions

Q. How do structural modifications influence the biological potency and selectivity of This compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example:

- Substituent Effects : Introducing 4-fluorobenzyl or 4-methoxybenzyl groups can enhance lipophilicity, improving blood-brain barrier penetration. Conversely, bulky groups (e.g., bromophenyl) may reduce solubility but increase target binding affinity .

- Diazepanyl Modifications : Adding a 1,4-diazepane ring (as in compound 10c) introduces conformational flexibility, potentially improving interactions with G-protein-coupled receptors .

- Metabolic Stability : Fluorinated or trifluoromethyl groups (e.g., in DPC423) reduce oxidative metabolism, prolonging half-life .

Q. How can contradictory data on metabolic pathways be resolved for this compound?

- Methodological Answer : Use a combination of in vitro and in silico approaches:

- In Vitro Metabolism : Liver microsome assays with LC-MS/MS can identify phase I metabolites (e.g., hydroxylation or demethylation) and phase II conjugates .

- Computational Tools : ADMET prediction platforms can model cytochrome P450 interactions to prioritize lab experiments. For example, conflicting reports on nitroso metabolite formation (as seen in N-nitrosomorpholine analogs) require validation via NMR and isotopic labeling .

Q. What computational methods are effective for predicting target binding and off-target effects?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with proteases like Factor Xa or SARS-CoV-2 main protease. For example:

- Docking Studies : Align the sulfonamide moiety with catalytic residues (e.g., Ser195 in Factor Xa) to assess hydrogen bonding and hydrophobic interactions .

- Off-Target Profiling : Use similarity-based screening against databases like ChEMBL to predict cross-reactivity with unrelated enzymes (e.g., HIV-1 protease) .

Q. How can crystallographic data resolve conformational ambiguities in This compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example:

- Torsion Angles : SCXRD of N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide revealed a dihedral angle of 85.7° between the benzene rings, influencing steric hindrance and binding .

- Hydrogen Bonding : Crystal packing analysis (e.g., for N-(2-aminopyridin-3-yl)-4-methylbenzenesulfonamide) can identify intermolecular interactions critical for stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar sulfonamide derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent experimental conditions (e.g., pH, temperature) and cell lines. For instance, Factor Xa inhibition potency varies with substrate concentration and buffer composition .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., fluorogenic vs. chromogenic protease assays). Contradictory cytotoxicity data may arise from differences in cell viability protocols (e.g., MTT vs. ATP-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.